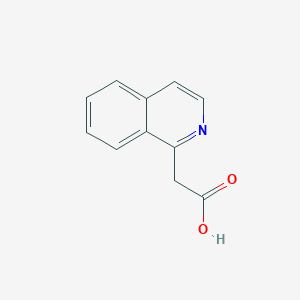

2-(Isoquinolin-1-YL)acetic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-isoquinolin-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPDVCCRUHPOSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593495 | |

| Record name | (Isoquinolin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855292-39-6 | |

| Record name | (Isoquinolin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 2 Isoquinolin 1 Yl Acetic Acid Derivatives

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for a multitude of chemical reactions. Standard transformations such as esterification and amidation are readily achievable, providing access to a wide array of derivatives with potential applications in medicinal chemistry and materials science.

The carboxylic acid moiety of 2-(isoquinolin-1-yl)acetic acid can be converted into esters through various established methods. One of the most common is the Fischer-Speier esterification, which involves reacting the acid with an alcohol under acidic catalysis, typically using a strong mineral acid like sulfuric acid. researchgate.netijisrt.com This reaction is an equilibrium process, and to drive it towards the product, water is usually removed, or an excess of the alcohol reactant is used. ijisrt.com The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. ijisrt.com

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation often requires the use of coupling agents to activate the carboxylic acid, as direct reaction with an amine is generally slow. Common coupling reagents facilitate the formation of a more reactive intermediate, which is then readily attacked by the amine. The synthesis of related isoquinolin-2(1H)-yl-acetamides has been successfully achieved using multicomponent reactions followed by cyclization, demonstrating the feasibility of forming amide linkages from isoquinoline-based acetic acid precursors. nih.govacs.org

Table 1: Representative Esterification and Amidation Reactions This table is interactive. Click on the headers to sort.

| Reaction Type | Reactant 1 | Reactant 2 | Typical Conditions | Product Class |

|---|---|---|---|---|

| Esterification | This compound | Ethanol | H₂SO₄ (catalyst), Reflux | Ethyl 2-(isoquinolin-1-yl)acetate |

| Esterification | This compound | Methanol | Acid catalyst, Heat | Methyl 2-(isoquinolin-1-yl)acetate |

| Amidation | This compound | Benzylamine | Coupling agent (e.g., DCC), RT | N-benzyl-2-(isoquinolin-1-yl)acetamide |

| Amidation | This compound | Aniline | Coupling agent, Heat | N-phenyl-2-(isoquinolin-1-yl)acetamide |

As an arylacetic acid derivative, this compound can undergo decarboxylation, which involves the loss of the carboxyl group as carbon dioxide (CO₂). While simple heating can sometimes effect decarboxylation, particularly for β-keto acids, arylacetic acids often require specific conditions, such as oxidative decarboxylation. masterorganicchemistry.com

Recent methodologies have demonstrated that the oxidative decarboxylation of arylacetic acids can be a powerful tool for the synthesis of aryl aldehydes and ketones. chemrevlett.com These reactions are often catalyzed by transition metals, such as copper, in the presence of an oxidant like molecular oxygen (air). chemrevlett.com Under these conditions, this compound would be expected to yield 1-formylisoquinoline. The proposed mechanism for copper-catalyzed oxidative decarboxylation typically involves the formation of a copper(II) carboxylate, followed by single-electron transfer to generate an aryl radical, which is then oxidized to a carbocation and subsequently converted to the final aldehyde product. chemrevlett.com Photoredox catalysis offers a milder, metal-free alternative for achieving the same transformation using visible light as the energy source. chemrevlett.comorganic-chemistry.org

Transformations of the Isoquinoline (B145761) Core

The isoquinoline nucleus serves as a scaffold for the construction of more complex, fused heterocyclic systems. Through cyclization reactions, the acetic acid side chain can be incorporated into new ring structures, leading to polycyclic molecules with significant biological and structural interest.

The pyrrolo[2,1-a]isoquinoline (B1256269) framework is a core structure in numerous bioactive natural products and synthetic molecules. rsc.orgrsc.org One of the most prominent methods for constructing this system is through the 1,3-dipolar cycloaddition of an isoquinolinium N-ylide with an alkyne or a reactive alkene. nih.govresearchgate.net

In a typical synthesis, the isoquinoline nitrogen is first quaternized with an α-halo ketone (e.g., phenacyl bromide). In the presence of a base, the resulting isoquinolinium salt is deprotonated to form a stabilized isoquinolinium N-ylide, which acts as the 1,3-dipole. This ylide then undergoes a cycloaddition reaction with a dipolarophile, such as an acetylenic ketone or ester, to construct the pyrrole (B145914) ring fused to the isoquinoline core. The reaction is often carried out as a one-pot, three-component process starting from isoquinoline, an α-bromoacetophenone, and an acetylenic compound, leading to functionalized pyrrolo[2,1-a]isoquinolines in good yields. nih.gov

Table 2: Example Synthesis of a Pyrrolo[2,1-a]isoquinoline Derivative This table is interactive. Click on the headers to sort.

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Isoquinoline | 2-Bromo-1-(4-methylphenyl)ethan-1-one | But-3-yn-2-one | 1,2-Epoxypropane, Reflux, 20h | 1-Acetyl-3-(4-methylbenzoyl)pyrrolo[2,1-a]isoquinoline | 71% | nih.gov |

Imidazo[2,1-a]isoquinolines represent another class of fused heterocyclic systems with significant pharmaceutical interest. Various synthetic strategies have been developed for their construction. One-pot tandem reactions provide an efficient means to assemble these complex structures from simple precursors. escholarship.org

For instance, a one-pot protocol for the synthesis of amino-functionalized benzo rsc.orgbrieflands.comimidazo[2,1-a]isoquinolines begins with the reaction between an o-phenylenediamine (B120857) and an o-cyanobenzaldehyde. This initial step forms a benzimidazole (B57391) intermediate, which then undergoes N-alkylation with an appropriate electrophile (such as an α-halo ester), followed by an intramolecular cyclization to yield the final fused ring system. escholarship.org While this specific example builds a benzo-fused variant, the core strategy of forming an imidazole (B134444) ring and subsequently cyclizing it onto an isoquinoline precursor highlights a general pathway to the imidazo[2,1-a]isoquinoline (B1217647) scaffold. Other advanced methods include transition-metal-catalyzed annulation reactions, which offer precise control over the substitution patterns of the final product. escholarship.orgrsc.org

Cyclization Reactions to Form Fused Heterocyclic Systems

Azetidinone Ring Formation via Staudinger Reaction

The formation of a β-lactam (azetidinone) ring appended to the isoquinoline framework can be achieved through the Staudinger [2+2] cycloaddition. This reaction involves the cyclization of an imine (Schiff base) with a ketene (B1206846), which can be generated in situ from a derivative of this compound. derpharmachemica.commdpi.com

The general strategy commences with the conversion of the carboxylic acid group of this compound into a more reactive acyl chloride. This is typically accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(isoquinolin-1-yl)acetyl chloride serves as the precursor for the ketene.

In the presence of a tertiary amine base, such as triethylamine (B128534) (Et₃N), the acyl chloride eliminates hydrogen chloride to form a highly reactive ketene intermediate. This ketene is not isolated but is immediately trapped by an imine present in the reaction mixture. The [2+2] cycloaddition between the ketene and the C=N bond of the imine proceeds to form the four-membered azetidinone ring. mdpi.comchemijournal.com The reaction of various Schiff bases with chloroacetylchloride in the presence of triethylamine is a known method for forming azetidinones. derpharmachemica.com This method can be adapted for derivatives of this compound.

Table 1: Proposed Reaction Scheme for Azetidinone Formation

| Step | Reactants | Reagents | Intermediate/Product | Description |

| 1 | This compound | SOCl₂ or (COCl)₂ | 2-(Isoquinolin-1-yl)acetyl chloride | Activation of the carboxylic acid. |

| 2 | 2-(Isoquinolin-1-yl)acetyl chloride, Imine (Ar-CH=N-Ar') | Triethylamine (Et₃N) | 1-Aryl-4-(aryl)-3-(isoquinolin-1-yl)azetidin-2-one | In situ ketene formation and [2+2] cycloaddition. |

Oxidation and Reduction of the Isoquinoline Ring System

The isoquinoline nucleus within this compound derivatives can undergo both oxidation and reduction, targeting either the pyridine (B92270) or the benzene (B151609) portion of the fused ring system. The outcome of these reactions is dependent on the reagents and conditions employed.

Reduction: The pyridine ring is more susceptible to reduction than the benzene ring. Partial reduction of the isoquinoline system to yield a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative can be achieved using reagents like tin and hydrochloric acid (Sn/HCl). youtube.com Under these conditions, the pyridine part of the heterocycle is selectively reduced. For a complete reduction of both the pyridine and the benzenoid rings, more powerful reducing conditions are necessary, such as catalytic hydrogenation with hydrogen gas (H₂) over a palladium (Pd) catalyst at elevated pressure and temperature. youtube.com

Oxidation: Conversely, the benzene ring is more prone to oxidative cleavage. Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or a mixture of potassium dichromate and sulfuric acid (K₂Cr₂O₇/H₂SO₄), can break open the benzene ring, leading to the formation of pyridine-3,4-dicarboxylic acid (cinchomeronic acid). youtube.com The acetic acid side chain at the C1 position would also be susceptible to oxidation under these harsh conditions.

Formation of Organometallic Complexes

Coordination Chemistry with Metal Centers (e.g., Organotin Compounds)

The carboxylic acid functionality of this compound serves as an excellent ligand for coordination with various metal centers, leading to the formation of stable organometallic complexes. Organotin(IV) carboxylates are a well-studied class of such compounds, valued for their structural diversity and biological activities. sysrevpharm.orgnih.gov

The synthesis of organotin(IV) derivatives of this compound typically involves the reaction of the carboxylic acid with an organotin(IV) oxide, such as bis(tributyltin) oxide ((Bu₃Sn)₂O), or an organotin(IV) chloride, like dibutyltin (B87310) dichloride (Bu₂SnCl₂). nih.gov These reactions are often carried out by refluxing the reactants in an anhydrous organic solvent like chloroform (B151607) or toluene. nih.gov

In these complexes, the carboxylate group can coordinate to the tin atom in several modes, including monodentate, bidentate chelating, or bidentate bridging, leading to monomeric, dimeric, or polymeric structures. The coordination geometry around the tin atom can vary from tetrahedral to trigonal bipyramidal or octahedral, depending on the nature of the organic groups on the tin and the stoichiometry of the ligand. bsmiab.orgmdpi.com For instance, diorganotin(IV) bis(carboxylates) of the type R₂Sn(OOCR')₂ often exhibit a distorted octahedral geometry.

Table 3: Examples of Potential Organotin(IV) Complexes

| Organotin Precursor | Proposed Complex Structure | Potential Tin Coordination |

| (n-Bu)₂SnO | Di-n-butyltin(IV) bis[2-(isoquinolin-1-yl)acetate] | Hexa-coordinated (Octahedral) |

| (Ph)₂SnCl₂ | Diphenyltin(IV) bis[2-(isoquinolin-1-yl)acetate] | Hexa-coordinated (Octahedral) |

| (n-Bu)₃SnCl | Tri-n-butyltin(IV) 2-(isoquinolin-1-yl)acetate | Penta-coordinated (Trigonal bipyramidal) in solid state |

| (Me)₂SnCl₂ | Dimethyltin(IV) bis[2-(isoquinolin-1-yl)acetate] | Hexa-coordinated (Octahedral) |

Late-Stage Functionalization Strategies (e.g., Suzuki Coupling)

Late-stage functionalization is a crucial strategy for the structural diversification of complex molecules, and the Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose. researchgate.net This palladium-catalyzed reaction enables the formation of carbon-carbon bonds by coupling an organoboron species (typically a boronic acid) with an organic halide or triflate. nih.gov

This strategy can be effectively applied to derivatives of this compound to introduce a wide array of aryl, heteroaryl, or vinyl substituents onto the isoquinoline core. The approach requires a halogenated precursor of this compound, for example, a bromo- or chloro-substituted analogue. The position of the halogen will dictate the site of new bond formation. For instance, a 5-bromo-2-(isoquinolin-1-yl)acetic acid derivative could be coupled with various boronic acids to generate a library of 5-aryl or 5-vinyl substituted compounds.

The reaction is known for its high functional group tolerance, making it suitable for complex substrates. nih.govresearchgate.net A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄, or a palladium(II) precursor like PdCl₂(dppf), along with a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent mixture like toluene/water or dioxane/water. nih.gov This method provides a convergent and efficient route to novel analogues of this compound that would be difficult to access through traditional linear syntheses.

Spectroscopic and Structural Elucidation Methodologies for 2 Isoquinolin 1 Yl Acetic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 2-(isoquinolin-1-yl)acetic acid. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons on the isoquinoline (B145761) core and the methylene (B1212753) protons of the acetic acid side chain.

The isoquinoline ring system has a characteristic set of proton signals. In unsubstituted isoquinoline, the proton at C1 (H-1) is the most deshielded due to the adjacent nitrogen atom. chemicalbook.com However, in the target molecule, C1 is substituted. The proton at H-3 is also significantly deshielded. The protons on the benzo-fused ring (H-4, H-5, H-6, H-7, H-8) typically appear in the aromatic region, with their exact shifts influenced by their position relative to the nitrogen atom and the C1-substituent.

The methylene protons (-CH₂-) of the acetic acid group are expected to appear as a singlet, integrating to two protons. Its chemical shift would be influenced by the electron-withdrawing effects of both the adjacent isoquinoline ring and the carboxylic acid group. For comparison, the methylene protons in phenylacetic acid appear around 3.5-3.6 ppm. hmdb.cabmrb.io A similar or slightly downfield shift would be anticipated for this compound. The acidic proton (-COOH) would appear as a broad singlet, typically far downfield (>10 ppm), and its signal can be confirmed by D₂O exchange.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Related Compounds

| Proton | Isoquinoline chemicalbook.com | 1-Methylisoquinoline chemicalbook.com | Phenylacetic Acid hmdb.ca | Predicted this compound |

|---|---|---|---|---|

| H-1 | 9.22 (s) | - | - | - |

| H-3 | 8.52 (d) | 8.40 (d) | - | ~8.4-8.6 (d) |

| H-4 | 7.58 (d) | 7.50 (d) | - | ~7.6-7.8 (d) |

| H-5 | 7.78 (d) | 8.10 (d) | - | ~8.0-8.2 (d) |

| H-6 | 7.65 (t) | 7.60 (t) | - | ~7.7-7.9 (t) |

| H-7 | 7.85 (t) | 7.70 (t) | - | ~7.8-8.0 (t) |

| H-8 | 8.05 (d) | 7.90 (d) | - | ~7.9-8.1 (d) |

| -CH₂- | - | - | 3.62 (s) | ~3.7-4.0 (s) |

| -CH₃ | - | 2.95 (s) | - | - |

| -COOH | - | - | 11-12 (br s) | >10 (br s) |

| Aryl-H | - | - | 7.2-7.4 (m) | - |

Note: Predicted values are estimations based on substituent effects.

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The spectrum of this compound would show nine signals for the isoquinoline carbons, plus signals for the methylene (-CH₂) and carbonyl (-COOH) carbons.

In unsubstituted isoquinoline, the carbon atoms adjacent to the nitrogen (C1 and C3) are significantly deshielded, appearing at approximately 152.7 ppm and 143.2 ppm, respectively. irphouse.com The substitution at C1 with the acetic acid moiety will cause a significant shift for this carbon. The carbonyl carbon of the carboxylic acid is expected to appear far downfield, typically in the range of 170-180 ppm, as seen in phenylacetic acid (around 178-183 ppm). bmrb.iochemicalbook.com The methylene carbon signal is anticipated in the 40-50 ppm range. bmrb.io

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for Related Compounds

| Carbon | Isoquinoline chemicalbook.com | Phenylacetic Acid chemicalbook.com | Predicted this compound |

|---|---|---|---|

| C1 | 152.7 | - | ~155-160 |

| C3 | 143.2 | - | ~142-144 |

| C4 | 120.5 | - | ~121-123 |

| C4a | 128.8 | - | ~128-130 |

| C5 | 127.5 | - | ~127-129 |

| C6 | 130.4 | - | ~130-132 |

| C7 | 127.2 | - | ~127-129 |

| C8 | 126.5 | - | ~126-128 |

| C8a | 135.7 | - | ~136-138 |

| -CH₂- | - | 41.2 | ~42-47 |

| -COOH | - | 178.1 | ~175-180 |

| Aryl C (ipso) | - | 134.0 | - |

| Aryl C | - | 129.5, 128.7, 127.3 | - |

Note: Predicted values are estimations based on substituent effects.

For unambiguous assignment of all proton and carbon signals, especially in complex derivatives, advanced 2D NMR techniques are employed. researchgate.netmdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the isoquinoline ring, helping to trace the connectivity of the aromatic protons (e.g., confirming the sequence from H-5 to H-8).

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. utoronto.ca It would be used to definitively assign each proton to its corresponding carbon atom, for instance, linking the methylene proton signal to the methylene carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

The FT-IR spectrum of this compound would be a composite of the signals from the isoquinoline ring and the carboxylic acid group. irphouse.com

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. nist.gov

C-H Stretch: Aromatic C-H stretching vibrations from the isoquinoline ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected around 1700-1725 cm⁻¹. nist.govnih.gov

C=C and C=N Stretches: The aromatic C=C and the C=N stretching vibrations of the isoquinoline ring system would produce several bands in the 1450-1630 cm⁻¹ region. irphouse.commdpi.com

C-O Stretch and O-H Bend: The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid group would be found in the 1200-1400 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference Moiety |

|---|---|---|---|

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) | Phenylacetic Acid nist.gov |

| ~3050 | Medium | Aromatic C-H stretch | Isoquinoline nist.gov |

| ~2950 | Medium-Weak | Aliphatic C-H stretch | Phenylacetic Acid |

| 1700-1725 | Strong, Sharp | C=O stretch (carbonyl) | Phenylacetic Acid nist.gov |

| 1450-1630 | Medium-Strong | Aromatic C=C and C=N stretches | Isoquinoline irphouse.com |

| 1200-1400 | Medium | C-O stretch / O-H bend | Phenylacetic Acid |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure. Using a technique like electrospray ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺.

For this compound (C₁₁H₉NO₂), the molecular weight is 187.19 g/mol . The mass spectrum would therefore show a prominent ion at an m/z (mass-to-charge ratio) of 188.19 [M+H]⁺.

The fragmentation pattern would likely involve characteristic losses from the side chain and cleavage of the isoquinoline ring. nih.govlibretexts.org

Loss of COOH: A primary fragmentation pathway would be the loss of the carboxyl group as a radical (·COOH, 45 Da), leading to a fragment ion at m/z 142. This corresponds to a protonated 1-methylisoquinoline-like structure.

Loss of H₂O: Neutral loss of water (18 Da) from the parent ion is possible but generally less common for carboxylic acids unless a rearrangement occurs.

Isoquinoline Core Fragmentation: The isoquinoline cation itself (m/z 129/130) is very stable. A major fragment at m/z 130 would result from the cleavage of the bond between the ring and the side chain. Subsequent fragmentation of the isoquinoline ring, such as the loss of HCN (27 Da), could lead to smaller fragments like C₈H₆˙⁺ (m/z 102). rsc.org

Table 4: Predicted Key Ions in the Mass Spectrum of this compound (ESI+)

| m/z | Predicted Identity | Description |

|---|---|---|

| 188 | [M+H]⁺ | Protonated molecular ion |

| 170 | [M+H - H₂O]⁺ | Loss of water |

| 143 | [M+H - COOH]⁺ | Loss of the carboxylic acid group |

| 130 | [C₉H₈N]⁺ | Isoquinoline methylene cation |

| 102 | [C₈H₆]⁺ | Loss of HCN from the isoquinoline fragment |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise mass determination of this compound and its analogs. Unlike low-resolution mass spectrometry, HRMS provides exact molecular weight information, allowing for the determination of the elemental composition of a molecule with high confidence. nih.gov This capability is invaluable for distinguishing between compounds with the same nominal mass but different chemical formulas. nih.gov

In the analysis of isoquinoline derivatives, HRMS is frequently coupled with liquid chromatography (LC) to separate complex mixtures before mass analysis. mdpi.comresearchgate.net This combination, known as LC-HRMS, enables the identification and quantification of individual components in a sample. mdpi.com For instance, in the study of bioactive partitions of plant extracts containing complex mixtures, UHPLC-HRMS/MS has been employed to identify various compounds, including derivatives of benzoic acid. mdpi.com The high mass accuracy of HRMS, typically below 5 ppm, facilitates the confident assignment of molecular formulas to unknown compounds. mdpi.com

The data generated by HRMS, particularly when combined with tandem mass spectrometry (MS/MS), provides structural information through the analysis of fragmentation patterns. mdpi.com This is crucial for the structural elucidation of novel isoquinoline derivatives.

Table 1: Representative HRMS Data for an Isoquinoline Derivative

| Feature | Observed Value |

| Molecular Ion [M+H]⁺ (m/z) | 273.1497 |

| Calculated Mass for C₁₇H₂₀O₃ | 272.1412 |

| Mass Error (ppm) | < 5 |

| Fragmentation Ions (m/z) | 207.1012 |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common ionization techniques used in conjunction with mass spectrometry for the analysis of this compound and its derivatives. nih.govwaters.com The choice between ESI and APCI depends on the polarity and thermal stability of the analyte. nih.govchromatographyonline.com

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules. nih.govchromatographyonline.com It generates ions directly from a solution, minimizing fragmentation and often producing protonated molecules [M+H]⁺ or adducts with solvent molecules. nih.govnih.gov For isoquinoline derivatives, which possess polar functional groups, ESI is a highly effective ionization method. nih.gov It is particularly useful in proteomics and metabolomics studies for the analysis of peptides and other polar metabolites. nih.govmdpi.com

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is generally more suitable for less polar and more volatile compounds. nih.gov In APCI, the sample is vaporized, and ionization occurs in the gas phase through chemical reactions with reagent ions. waters.com While ESI is often preferred for polar compounds like isoquinoline derivatives, APCI can be a complementary technique, especially for less polar derivatives or when analyzing complex mixtures where different components may ionize more efficiently with one technique over the other. nih.govmdpi.com For instance, APCI has been shown to be effective for the ionization of strongly polar metabolites like sugars and organic acids in some applications. nih.gov

A comparison of the two techniques reveals that ESI often produces more adducts, while APCI can lead to more fragmentation. nih.gov The choice of ionization source can also impact the limits of detection and quantification, with ESI sometimes offering lower detection limits for certain compounds. nih.gov

X-ray Crystallography for Solid-State Structure Determination

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. wiley.commissouri.edu The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. wiley.com The quality of the crystal is paramount for obtaining high-resolution structural data. missouri.edu

Studies on isoquinoline derivatives have utilized single-crystal X-ray diffraction to elucidate their structures. For example, the crystal structure of a new isoquinoline derivative, methyl O-[(11R, 11aS)-4-oxo-1, 3, 4, 6, 11, 11a-hexahydro-2H-pyrido[1, 2-b]isoquinolin-11-yl]carbonodithioate, was determined to crystallize in the orthorhombic space group P2₁2₁2₁. eurjchem.comsemanticscholar.org

Table 2: Crystallographic Data for an Isoquinoline Derivative

| Parameter | Value |

| Compound | Methyl O-[(11R, 11aS)-4-oxo-1, 3, 4, 6, 11, 11a-hexahydro-2H-pyrido[1, 2-b]isoquinolin-11-yl]carbonodithioate |

| Molecular Formula | C₁₅H₁₇NO₂S₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.2804(5) |

| b (Å) | 8.1347(17) |

| c (Å) | 35.015(4) |

| V (ų) | 1504.1(4) |

| Z | 4 |

Source: Vrabel, V.; Svorc, L.; Sivy, J.; Marchalin, S.; Safar, P. Structural Characterization and Crystal Packing of the Isoquinoline Derivative. Eur. J. Chem. 2018, 9, 189-193. eurjchem.comsemanticscholar.org

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the individual molecular structure, X-ray crystallography provides invaluable insights into how molecules are arranged in the crystal lattice, a concept known as crystal packing. eurjchem.comsemanticscholar.org This packing is governed by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. nuph.edu.uanih.gov Understanding these interactions is crucial as they can influence the physical properties of the solid material, such as solubility and melting point.

In the crystal structures of isoquinoline derivatives, a network of weak intermolecular interactions, such as C—H∙∙∙O, C—H∙∙∙S, and C—H∙∙∙π interactions, often dictates the three-dimensional arrangement of the molecules. eurjchem.comsemanticscholar.org For instance, in the structure of methyl O-[(11R, 11aS)-4-oxo-1, 3, 4, 6, 11, 11a-hexahydro-2H-pyrido[1, 2-b]isoquinolin-11-yl]carbonodithioate, these weak interactions result in a three-dimensional network. eurjchem.comsemanticscholar.org Similarly, in the crystal structure of 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetic acid ethyl ester, O—H⋯O and C—H⋯O hydrogen bonds, along with C—H⋯π(ring) interactions, generate a layered structure. iucr.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a compound. technologynetworks.com This absorption is related to the electronic transitions within the molecule and can provide information about the presence of chromophores, which are the parts of a molecule responsible for its color. technologynetworks.comsci-hub.se For this compound and its derivatives, the isoquinoline ring system is a major chromophore.

The UV-Vis spectrum of a compound is a plot of absorbance versus wavelength. technologynetworks.com The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values are characteristic of a particular compound and can be used for its identification and quantification. sci-hub.se For example, the UV-Vis spectra of acylphosphine oxide (APO) and bisacylphosphine oxide (BAPO) derivatives show λmax values in the range of 365 to 416 nm. nih.gov

UV-Vis spectroscopy is a relatively simple and accessible technique that is widely used for routine analysis. sci-hub.se It can be used to monitor the progress of chemical reactions, determine the purity of a sample, and quantify the concentration of a compound in solution using the Beer-Lambert law. sci-hub.se For instance, UV-Vis spectra have been recorded for subphthalocyanine (B1262678) derivatives in various solvents, including glacial acetic acid, to study their spectral properties. researchgate.net

Theoretical and Computational Chemistry Studies of 2 Isoquinolin 1 Yl Acetic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic structure and predicting the reactivity of molecules like 2-(isoquinolin-1-yl)acetic acid. These computational methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are key determinants of a molecule's chemical behavior.

Molecular Orbital Theory Applications

Molecular orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals that extend over all the atoms in the molecule. bccampus.ca When atomic orbitals from different atoms combine, they form bonding and antibonding molecular orbitals. bccampus.ca Electrons in bonding orbitals stabilize the molecule, while those in antibonding orbitals make it less stable. bccampus.ca The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's stability and reactivity. researchgate.net

Applications of MO theory include the prediction of molecular shapes, orbital energies, and electron configurations. scribd.com It is a powerful tool for understanding the electronic transitions that occur when a molecule absorbs or emits light. oup.com The theory can also be used to explain phenomena that are not easily accounted for by simpler models, such as the paramagnetic nature of oxygen. youtube.com

Density Functional Theory (DFT) Studies

Density functional theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems. mdpi.comunimib.it DFT calculations are based on the principle that the electronic energy of a molecule's ground state is uniquely determined by its electron density. unimib.it This approach is computationally less intensive than other high-level quantum chemistry methods while often providing a high degree of accuracy. unimib.it

In the context of isoquinoline (B145761) derivatives, DFT has been employed to study their geometry, vibrational frequencies, and electronic properties. researchgate.net For instance, DFT calculations can predict the bond lengths and angles of this compound with good accuracy. mdpi.com Furthermore, DFT is used to calculate important parameters like the HOMO and LUMO energies, which are critical for understanding the molecule's reactivity and potential as a corrosion inhibitor or in other applications. mdpi.com The calculated HOMO-LUMO energy gap can provide an indication of the molecule's kinetic stability. researchgate.net

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. uc.pt The set of all possible conformations and their corresponding energies constitutes the molecule's potential energy landscape. nih.govscispace.com

For molecules with flexible side chains, such as the acetic acid moiety in this compound, multiple low-energy conformations may exist. uc.pt Computational methods, particularly DFT, are instrumental in identifying these stable conformers and determining their relative energies. uc.pt For example, studies on acetic acid itself have identified both a low-energy trans conformer and a higher-energy cis conformer. nih.gov The energy landscape of a molecule can be complex, with numerous local minima representing different stable conformations. nih.gov Understanding this landscape is crucial for predicting which conformation is most likely to be present under specific conditions and how the molecule might interact with biological targets.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein. youtube.com This method is a cornerstone of modern drug discovery and is used to screen virtual libraries of compounds to identify potential drug candidates. youtube.com

The process involves preparing the 3D structures of both the ligand, in this case, this compound or its derivatives, and the target protein. youtube.com Docking algorithms then explore various possible binding poses of the ligand within the active site of the receptor and use a scoring function to estimate the binding affinity for each pose. youtube.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov For example, docking studies of quinazoline (B50416) derivatives with the integrin αIIbβ3 have been used to understand their antiplatelet activity. nih.gov The results of molecular docking can guide the design of new molecules with improved binding affinity and selectivity.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics is an interdisciplinary field that combines chemistry, computer science, and information technology to solve chemical problems. drugdesign.org A significant area within cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. hilarispublisher.commdpi.com QSAR is a computational approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govhilarispublisher.com

Prediction of Biological Activity Based on Structural Descriptors

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. hilarispublisher.com To build a QSAR model, a set of compounds with known biological activities is used. For each compound, a series of numerical values, known as molecular descriptors, are calculated. nih.gov These descriptors can be 0D (e.g., molecular weight), 1D (e.g., counts of certain atoms), 2D (e.g., topological indices), or 3D (e.g., molecular shape). bigchem.eu

Analysis of Lipophilicity and Bioavailability Factors (Theoretical)

The lipophilicity and bioavailability of a drug candidate are critical determinants of its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). Theoretical and computational methods are invaluable tools in the early stages of drug discovery for predicting these properties, thereby guiding the selection and optimization of lead compounds.

Lipophilicity is a measure of a compound's ability to partition between a lipid-like environment and an aqueous one. It is commonly expressed as the logarithm of the partition coefficient (log P), typically between n-octanol and water. A balanced lipophilicity is crucial for oral bioavailability, as the molecule must be soluble enough in the aqueous environment of the gastrointestinal tract and also sufficiently lipid-soluble to permeate through cell membranes.

| Compound | Predicted logP Value | Source |

|---|---|---|

| 2-(Isoquinolin-4-yl)acetic acid | 1.6 (XlogP) | |

| 2-(Isoquinolin-5-yl)acetic acid | 1.6 (XlogP) | uni.lu |

| (1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic acid | 1.67690 | lookchem.com |

Bioavailability is influenced by a multitude of factors beyond lipophilicity, including molecular size, polarity, and the presence of specific functional groups. Computational models often employ a set of rules and calculated molecular properties to predict the likelihood of a compound being orally bioavailable. These models serve as filters in the drug discovery process to prioritize compounds with a higher probability of success in clinical trials. drugbank.comnih.govmdpi.com For quinoline (B57606) derivatives, it has been noted that the presence of certain substituents can impact bioavailability; for example, sodium salts of related quinoline acetic acid derivatives were found to have increased bioavailability compared to their corresponding acids, which is attributed to their ionized state. researchgate.net The Bioavailability Radar, a graphical tool, allows for a quick assessment of drug-likeness by evaluating properties such as lipophilicity, size, polarity, solubility, saturation, and flexibility. nih.gov

Reaction Mechanism Elucidation through Computational Methods

The elucidation of reaction mechanisms through computational methods provides a molecular-level understanding of chemical transformations, which is crucial for optimizing reaction conditions and designing novel synthetic routes. Techniques such as Density Functional Theory (DFT) are powerful tools for mapping potential energy surfaces, identifying transition states, and calculating activation energies.

Despite the utility of these computational approaches, a detailed computational study specifically elucidating the reaction mechanisms involving this compound was not found in the reviewed scientific literature. While research on related compounds exists, such as the copper(I)-catalyzed synthesis of isoquinolin-2(1H)-yl-acetamides from Ugi-4CR adducts, these studies focus on the synthesis and optimization of different structural analogs rather than a computational deep dive into the reaction mechanism of the title compound. acs.org Similarly, while the reaction mechanism for the synthesis of the isomeric 2-(isoquinolin-7-yl)acetic acid via nucleophilic substitution has been described, it lacks a computational basis.

The study of reaction kinetics and chemical equilibrium, as demonstrated in the esterification of acetic acid, highlights the importance of understanding reaction pathways, which can be significantly enhanced with computational modeling. nih.govresearchgate.net However, the application of such detailed computational analysis to the specific reaction pathways of this compound remains an area for future investigation.

常见问题

Q. What are the common synthetic routes for 2-(isoquinolin-1-yl)acetic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A typical synthesis involves regioselective functionalization of isoquinoline derivatives. For example, bromination or alkylation reactions can be performed in acetic acid under controlled conditions. In a similar system, 3-bromo-4-methoxyphenylacetic acid was synthesized by reacting 4-methoxyphenylacetic acid with bromine in acetic acid at room temperature, achieving high regioselectivity . Optimization includes precise stoichiometry, slow reagent addition (e.g., dropwise bromine in acetic acid), and post-reaction purification via recrystallization or column chromatography. Monitoring reaction progress with TLC or HPLC ensures minimal byproduct formation.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm proton environments and carbon frameworks. For example, in structurally related compounds, methoxy and acetic acid substituents show distinct shifts (e.g., H NMR: δ 3.8 ppm for OCH; δ 12.5 ppm for COOH) .

- X-ray Diffraction : Single-crystal X-ray analysis resolves molecular geometry and intermolecular interactions. Software like SHELXL refines structural parameters, such as torsion angles (e.g., C7—O1—C1—C6 = 1.2° for coplanar methoxy groups) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns.

Q. How does the electronic nature of substituents influence the molecular geometry of this compound derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., Br) increase adjacent C—C—C bond angles due to reduced electron density. For instance, in 3-bromo-4-methoxyphenylacetic acid, the Br-substituted C—C—C angle is 121.5°, compared to 118.2° for the electron-donating methoxy group . Computational methods (DFT) can predict substituent effects on planarity and dihedral angles, aiding in rational design of derivatives with desired properties.

Advanced Research Questions

Q. What strategies mitigate challenges in resolving crystallographic data contradictions for this compound derivatives?

- Methodological Answer :

- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twinned crystals. For high-resolution data, merging equivalent reflections improves accuracy .

- Disorder Modeling : Apply PART/SUMP instructions in SHELXL to model disordered regions (e.g., flexible alkyl chains).

- Hydrogen Bonding Ambiguities : Validate motifs using graph-set analysis (e.g., R(8) dimers in carboxylic acids) and compare with databases like CSD .

Q. How can computational chemistry predict the solid-state packing and reactivity of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate packing motifs using force fields (e.g., AMBER) to identify dominant interactions (e.g., hydrogen bonds, π-π stacking).

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactive sites. For example, the acetic acid moiety’s carboxyl group is prone to nucleophilic attack .

- Crystal Structure Prediction (CSP) : Tools like Mercury (CCDC) generate polymorph landscapes, aiding in crystallization condition optimization .

Q. What experimental approaches address discrepancies in biological activity data for this compound analogs?

- Methodological Answer :

- Dose-Response Validation : Repeat assays with standardized protocols (e.g., IC measurements in triplicate) to rule out variability.

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or metabolites that may interfere with activity .

- Structural-Activity Relationships (SAR) : Corrogate crystallographic data (e.g., hydrogen-bonding motifs) with bioassay results to pinpoint functional group contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。